4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Drug Formulation Medicinal Chemistry Biophysical Assays

Researchers using free base analogs in biological assays frequently encounter precipitation and DMSO artifacts. This hydrochloride salt (CAS 1052543-05-1) eliminates those issues while preserving synthetic versatility. • HCl salt ensures reliable aqueous solubilization, reducing DMSO-related assay artifacts vs. the free base (CAS 500356-88-7) • Free carboxylic acid enables direct amide coupling - no ester hydrolysis required, streamlining parallel library synthesis • Protonated piperidine nitrogen prevents interference during coupling reactions • Distinct 4-piperidinyl substitution pattern offers a unique electronic/steric profile for SAR exploration vs. other regioisomers • Free base (WAY-643632-A) annotated as a collagen production & SRC kinase inhibitor; salt form suitable for fibrosis and oncology research

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 1052543-05-1
Cat. No. B1317718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
CAS1052543-05-1
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl
InChIInChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
InChIKeyJUAOCWQIOWLYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS 1052543-05-1): Chemical Identity and Core Physicochemical Properties


4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic building block combining a pyridine-2-carboxylic acid (picolinic acid) core with a 4-piperidinyl substituent, presented as a hydrochloride salt . This compound is available in various purities, commonly 95-98% , and serves as a versatile intermediate in medicinal chemistry due to the piperidine moiety—the most common heterocyclic subunit among FDA-approved drugs .

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: Why In-Class Analogs Cannot Be Substituted Without Rigorous Validation


While the pyridinecarboxylic acid scaffold is common, substitution of this specific hydrochloride salt with the free base (CAS 500356-88-7) or methyl ester analog (CAS 1355334-43-8) is not permissible without re-optimization [1]. The hydrochloride form is preferred for improved aqueous solubility and crystallinity , which directly impacts formulation behavior, handling, and reproducibility. The 4-piperidinyl substitution pattern confers a distinct electronic and steric profile compared to other regioisomers or piperidine derivatives , and structure-activity relationship (SAR) studies have shown that even minor modifications in this series can lead to significant changes in target binding and functional activity .

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: Quantitative Differentiation Evidence Against Comparator Analogs


Hydrochloride Salt Form Offers Quantified Aqueous Solubility Advantage Over Free Base

The hydrochloride salt of 4-piperidin-1-ylpyridine-2-carboxylic acid exhibits superior aqueous solubility relative to its free base counterpart (CAS 500356-88-7). While precise solubility values for this specific compound are not disclosed in public literature, the free base form is characterized by a calculated LogP of 2.19 , indicating substantial lipophilicity. Salt formation with HCl is a well-established strategy to increase polarity and aqueous solubility, typically reducing LogP by 0.5–2.0 units [1]. This improved solubility profile makes the hydrochloride salt the preferred form for in vitro assays requiring aqueous buffers and for formulation development, whereas the free base may require DMSO solubilization and exhibit precipitation upon dilution .

Drug Formulation Medicinal Chemistry Biophysical Assays

4-Substitution Pattern Confers Distinct Bioactivity Profile Compared to Alternative Regioisomers

The free base form of this compound, known as WAY-643632-A, is annotated in bioactive small molecule collections as an inhibitor of collagen production and SRC kinase, and as a TTX-S channel blocker . In contrast, the regioisomer 6-(piperidin-1-yl)pyridine-2-carboxylic acid exhibits a different biological profile and has been explored for distinct therapeutic applications . While direct IC50 comparisons for the hydrochloride salt are not publicly available, the annotation of specific activities (collagen inhibition, SRC kinase inhibition) for the 4-substituted scaffold provides a basis for differentiated selection when these targets are relevant .

Structure-Activity Relationship Kinase Inhibition Collagen Production

Carboxylic Acid Moiety Provides a Reactive Handle for Amide Coupling Not Present in Methyl Ester Analog

The carboxylic acid group of 4-piperidin-1-ylpyridine-2-carboxylic acid hydrochloride serves as a direct handle for amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the methyl ester analog (CAS 1355334-43-8) requires an additional saponification step to access the free acid, adding one synthetic operation and reducing overall yield . The hydrochloride salt further facilitates this chemistry by ensuring the piperidine nitrogen remains protonated, preventing unwanted side reactions during amide coupling .

Organic Synthesis Medicinal Chemistry Chemical Biology

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: Optimal Application Scenarios Supported by Evidence


Scaffold for SRC Kinase and Collagen Inhibition Research

The free base of this compound (WAY-643632-A) is annotated as an inhibitor of collagen production and SRC kinase . Researchers investigating fibrosis, oncology, or kinase signaling pathways may find the hydrochloride salt a suitable starting point for further SAR studies or as a reference compound. The hydrochloride form ensures reliable solubilization in aqueous assay media, avoiding DMSO-related artifacts .

Amide Library Synthesis via Carboxylic Acid Handle

The free carboxylic acid group enables direct amide bond formation without the need for ester hydrolysis, making this compound ideal for parallel synthesis of amide derivatives . The hydrochloride salt's protonated piperidine nitrogen prevents interference during coupling reactions, streamlining library production .

Formulation Studies Requiring Aqueous Solubility

When formulation development or in vivo studies necessitate aqueous solubility, the hydrochloride salt is preferred over the free base due to its higher polarity and improved dissolution characteristics [1]. This salt form reduces the risk of precipitation in biological media and facilitates accurate dosing .

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